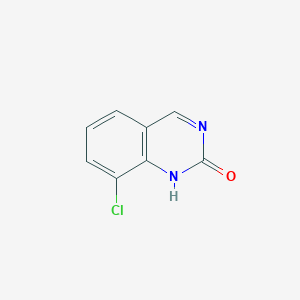

2(1H)-Quinazolinone, 8-chloro-

Description

Historical Context and Evolution of Quinazolinone Chemistry

The journey of quinazolinone chemistry began in 1869 when Griess first synthesized a quinazolinone derivative. arabjchem.orgnih.gov However, it was the synthesis of the parent quinazoline (B50416) by Bischler and Lang in 1895, through the decarboxylation of its 2-carboxy derivative, that laid the fundamental groundwork for the field. wikipedia.org A more efficient synthesis method was later developed by Gabriel in 1903. nih.govwikipedia.org

Early methods for synthesizing 4(3H)-quinazolinones, a prevalent isomer, often utilized anthranilic acid or its derivatives. omicsonline.org The Niementowski reaction, which involves the fusion of anthranilic acid analogues with amides, became a conventional technique. arabjchem.org Over the decades, the field has evolved significantly, with the development of numerous synthetic protocols, including more recent advancements in metal-catalyzed cross-coupling reactions and green chemistry approaches. arabjchem.orgopenmedicinalchemistryjournal.commdpi.com

Overview of the Quinazolinone Scaffold as a Privileged Structure in Chemical Sciences

The quinazolinone framework is widely recognized as a "privileged structure" in medicinal chemistry. omicsonline.orgnih.govbohrium.comnih.gov This term denotes a molecular scaffold that is capable of binding to a range of different biological targets, making it a versatile template for the design of novel bioactive molecules. nih.gov The stability of the quinazolinone ring system, coupled with relatively straightforward synthetic accessibility, has contributed to its enduring appeal among scientists. nih.gov

The lipophilic nature of quinazolinones facilitates their ability to cross biological membranes, including the blood-brain barrier, making them suitable for targeting the central nervous system. nih.gov The diverse biological activities exhibited by quinazolinone derivatives are extensive and include applications as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents, among others. nih.govomicsonline.orgbohrium.commdpi.com This broad spectrum of activity underscores the importance of the quinazolinone scaffold in the pursuit of new therapeutic agents.

Specific Academic Relevance of 2(1H)-Quinazolinones and their Derivatives

While 4(3H)-quinazolinones are the most common isomers, 2(1H)-quinazolinones and their derivatives also hold significant academic and research interest. nih.govnih.gov The position of the oxo group within the quinazolinone ring system influences the compound's chemical properties and biological activity. nih.govmdpi.com

Research has shown that substitutions on the quinazolinone ring, particularly at the 2, 6, and 8 positions, can significantly alter the molecule's pharmacological profile. nih.govmdpi.com Derivatives of 2(1H)-quinazolinone are explored for a variety of potential therapeutic applications, driven by the versatility of the core structure for chemical modification. nih.govmdpi.com The development of synthetic methodologies that allow for the introduction of diverse functional groups onto the 2(1H)-quinazolinone scaffold is an active area of research. whiterose.ac.uk

Rationale for Investigating 8-Chloro-2(1H)-Quinazolinone: A Focus on Halogenation at Position 8

The introduction of a halogen atom, such as chlorine, onto the quinazolinone ring is a key strategy in medicinal chemistry for modulating a compound's physicochemical properties and biological activity. nih.govrsc.org Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. rsc.org

Specifically, the substitution at position 8 of the quinazolinone ring has been identified as significant for various pharmacological activities. omicsonline.orgnih.govmdpi.com Structure-activity relationship (SAR) studies have frequently highlighted the importance of substituents at this position. nih.govmdpi.comnih.gov The presence of a halogen at position 8, as in 8-chloro-2(1H)-quinazolinone, can therefore be a critical design element in the development of new quinazolinone-based compounds. Research into 8-halo-substituted quinazolinones has explored their potential in various therapeutic areas. nih.govacgpubs.orgontosight.ai The electron-withdrawing nature of the chlorine atom at the 8-position can influence the electronic distribution within the aromatic system, potentially enhancing its interaction with specific biological targets. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-4-10-8(12)11-7(5)6/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSANDOGHHPTVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Quinazolinones, with Emphasis on 8 Chloro Substitution

Established Synthetic Pathways to the Quinazolinone Nucleus

The foundational structure of 2(1H)-quinazolinone can be assembled through several reliable and versatile synthetic routes. These pathways, including cyclization reactions, condensation and annulation approaches, and multicomponent reaction strategies, offer access to a wide array of substituted quinazolinone derivatives.

Cyclization Reactions Utilizing Anthranilates

A highly utilized method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid or its derivatives, followed by cyclization. guidechem.com The initial acylation with an acyl chloride leads to the formation of an N-acyl anthranilic acid. Subsequent ring closure, often facilitated by reagents like acetic anhydride, yields a 1,3-benzoxazin-4-one intermediate. guidechem.com This intermediate can then be treated with various amines to furnish the desired 4(3H)-quinazolinone derivatives. guidechem.com This general approach can be adapted to produce 2(1H)-quinazolinones by selecting appropriate starting materials and cyclizing agents.

The Niementowski quinazoline (B50416) synthesis is a classic method that involves the reaction of anthranilic acids with amides to construct 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones). nih.gov This reaction is typically carried out by heating anthranilic acid with an excess of formamide (B127407). nih.gov Modifications to this method, such as using microwave irradiation, have been shown to improve yields and reduce reaction times. chemicalbook.com

Another approach involves the condensation of anthranilic acid with cyanides. The Griess synthesis, for example, involves the condensation of anthranilic acid and cyanide in ethanol (B145695) to produce 2-ethoxy-4(3H)-quinazolinone, which can then be converted to other derivatives. chemicalbook.com

Condensation and Annulation Approaches

Condensation reactions represent a direct and efficient route to the quinazolinone core. A common strategy involves the condensation of o-aminobenzamides with aldehydes or other carbonyl compounds. organic-chemistry.orgchemrxiv.org These reactions can be catalyzed by acids or bases and may employ oxidizing agents to facilitate the final aromatization step. chemrxiv.org Visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes has emerged as a green and efficient metal-free approach. chemrxiv.org

Annulation strategies, which involve the formation of a new ring onto a pre-existing one, are also prevalent. For instance, copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines provides a novel and highly efficient route to quinazolin-4(1H)-ones. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained prominence in the synthesis of complex molecules like quinazolinones due to their efficiency and atom economy. nih.gov These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates the majority of the atoms from the reactants. clockss.org

One such strategy involves the Ugi four-component reaction (Ugi-4CR). This reaction can be employed to rapidly generate diverse substituted polycyclic quinazolinones. nih.govclockss.org For example, an Ugi-4CR of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia (B1221849), followed by a metal-catalyzed intramolecular N-arylation, can afford the desired quinazolinone derivatives. clockss.org

Targeted Synthesis of 2(1H)-Quinazolinones

While the aforementioned methods provide general access to the quinazolinone scaffold, specific substitution patterns, such as the 8-chloro-2(1H)-quinazolinone, may require more tailored synthetic approaches.

Routes from Anthranilonitrile and Substituted Benzamides

2(1H)-Quinazolinones are predominantly synthesized from anthranilonitrile or substituted benzamides. wikipedia.org The reaction of 2-aminobenzonitrile (B23959) with secondary amides, promoted by reagents like trimethylsilyl (B98337) polyphosphate, can yield N-substituted quinazolin-4(3H)-imines, which are precursors to the corresponding quinazolinones. organic-chemistry.org

Alternatively, starting from a substituted benzamide (B126) such as 2-amino-3-chlorobenzamide (B171646), reaction with a one-carbon synthon like phosgene (B1210022) or its equivalents could lead to the formation of the 2(1H)-quinazolinone ring system with the chlorine atom at the 8-position. google.com

Selective Functionalization and Derivatization at C-2 Position

While direct synthesis is often preferred, another strategy to obtain specific 2(1H)-quinazolinones is through the selective functionalization of a pre-formed quinazolinone nucleus. However, achieving regioselectivity can be challenging. For quinazolin-4(3H)-ones, transition metal-catalyzed C–H bond functionalization has been explored for introducing substituents at various positions.

Direct chlorination of the 2(1H)-quinazolinone core is a potential route, although controlling the position of chlorination can be difficult and may lead to a mixture of products. Electrophilic substitution reactions on the quinazolinone ring system are known. For instance, nitration of 4(3H)-quinazolinones typically occurs at the 6-position, but the presence of directing groups can influence the regioselectivity, sometimes yielding 8-substituted products. nih.gov Similar principles could apply to chlorination, where the inherent electronic properties of the 2(1H)-quinazolinone ring and any existing substituents would direct the incoming chloro group.

Regioselective Introduction of Chloro Substituents at Position 8

Direct Halogenation Protocols for Quinazolinone Scaffolds

Direct electrophilic halogenation of the quinazolinone benzene (B151609) ring is one possible route. However, the inherent electronic properties of the quinazolinone system typically direct incoming electrophiles to the 6-position. For instance, the nitration of 4(3H)-quinazolinone preferentially yields the 6-nitro derivative. nih.gov Regioselective substitution at the 8-position via direct halogenation is generally challenging unless an ortho-directing substituent is already present at the 7-position. nih.gov For an unsubstituted quinazolinone, direct chlorination often results in a mixture of isomers, making this approach less favorable for the specific synthesis of the 8-chloro derivative due to low yields and difficult purification.

Common chlorinating agents used in the synthesis of chloroquinazolines include phosphoryl chloride, thionyl chloride, or combinations like triphenylphosphine (B44618) with N-chlorosuccinimide or trichloroisocyanuric acid. nih.govmdpi.com These reagents are typically used to replace hydroxyl groups, for example, converting a 4-hydroxy group (the lactam form of 4(3H)-quinazolinone) into a 4-chloro substituent, rather than for direct C-H chlorination on the benzene ring. nih.govresearchgate.net

Precursor-Based Synthesis Incorporating 8-Chloro Moiety

A more common and regiochemically precise strategy involves constructing the quinazolinone ring from a starting material that already contains a chlorine atom at the appropriate position. This precursor-based approach ensures the unambiguous placement of the chloro group at the final C-8 position of the quinazolinone core. The most common precursors are substituted anthranilic acids or their derivatives, such as anthranilamides.

The general synthesis involves the cyclization of a 2-amino-3-chlorobenzamide with a suitable one-carbon source. For example, heating 2-amino-3-chlorobenzamide with formamide or triethyl orthoformate can yield 8-chloro-2(1H)-quinazolinone. This method is an extension of well-known quinazolinone syntheses like the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide. nih.gov

Methodologies for Synthesizing 8-Chloro-2(1H)-Quinazolinone Precursors

The success of the precursor-based approach hinges on the efficient synthesis of the key intermediates, primarily 2-amino-3-chlorobenzoic acid and its derivatives. Several methods exist for the preparation of these compounds. For example, 2-amino-3-chlorobenzoic acid can be esterified to its methyl ester, which can then be converted to the corresponding amide, 2-amino-3-chlorobenzamide, through aminolysis. A documented procedure involves reacting 2-amino-3-chloro-benzoic acid with methyl sulfate (B86663) in the presence of a base to yield the methyl ester. google.com Subsequent reaction with ammonia would furnish the required 2-amino-3-chlorobenzamide precursor.

The following table summarizes a representative synthetic pathway for a key precursor.

| Precursor | Starting Material | Reagents and Conditions | Product | Reference |

| 2-amino-3-chloro benzoic methyl ester | 2-amino-3-chloro-benzoic acid | 1. K₂CO₃, DMF, room temp. 2. Methyl sulfate, 10°C to room temp. | Methyl 2-amino-3-chlorobenzoate | google.com |

| 2-amino-3,5-dichloro-N-methylbenzamide | Isatoic anhydride | 1. Methylamine (aq), Isopropyl acetate (B1210297) 2. Trichloroisocyanuric acid | 2-amino-3,5-dichloro-N-methylbenzamide | patsnap.com |

This table presents examples of synthetic methods for related precursors, illustrating the general chemical transformations involved.

Catalytic Approaches in Quinazolinone Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel chemical space. Transition-metal catalysis has become an indispensable tool for the construction of heterocyclic compounds, including quinazolinones. frontiersin.orgnih.gov

Metal-Catalyzed Coupling Reactions for Constructing 8-Chloro-2(1H)-Quinazolinones

Transition-metal catalysts, particularly those based on palladium, copper, and iron, are widely used to facilitate the C-N bond-forming reactions required for quinazolinone synthesis. nih.govnih.gov These catalytic cycles can be adapted for the synthesis of 8-chloro-2(1H)-quinazolinone.

One effective strategy involves the iron-catalyzed cyclization of a substituted 2-halobenzoic acid with an amidine. sci-hub.cat For the synthesis of an 8-chloro derivative, this would involve a starting material like 2-bromo-3-chlorobenzoic acid or 2-iodo-3-chlorobenzoic acid. The reaction proceeds via a C-N coupling mechanism, offering a powerful and often more versatile alternative to traditional condensation methods. Iron catalysts are particularly attractive due to their low cost and low toxicity compared to other transition metals. sci-hub.cat

The table below outlines various metal-catalyzed approaches applicable to quinazolinone synthesis.

| Catalyst System | Starting Materials | Reaction Type | Key Features | Reference |

| Fe(acac)₃ / DMEDA or FeCl₃ / L-proline | 2-halobenzoic acids, Amidines | C-N Coupling / Cyclization | Microwave-assisted, can be performed in water, good yields. | sci-hub.cat |

| Palladium(II) | 2-aminobenzonitriles, Triethyl orthocarboxylates, Boronic acids | Cascade C-C and C-N coupling | Forms 4-arylquinazolines. | organic-chemistry.org |

| Copper(I) | 2-halobenzamides, Nitriles | Nucleophilic addition / SNAr | Base-mediated, ligand-free conditions. | organic-chemistry.org |

| Ruthenium(0) | 2-aminobenzamides, Alcohols | Dehydrogenative coupling | Atom-economical, releases H₂ as a byproduct. | organic-chemistry.org |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including quinazolinones.

Key green chemistry strategies applicable to the synthesis of 8-chloro-2(1H)-quinazolinone include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. Water is an excellent green solvent, and some iron-catalyzed quinazolinone syntheses have been successfully performed in aqueous media. sci-hub.catnih.gov Deep eutectic solvents (DES) are another class of green solvents that are gaining traction. tandfonline.com

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Catalytic dehydrogenative coupling reactions are highly atom-economical as they often produce only hydrogen gas as a byproduct. organic-chemistry.org

Use of Benign Catalysts: Employing catalysts that are abundant, non-toxic, and recyclable. Earth-abundant metals like iron are preferable to rare and toxic heavy metals like palladium. sci-hub.catnih.gov The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is also a key area of green chemistry. nih.gov

By integrating these principles, the synthesis of 8-chloro-2(1H)-quinazolinone and its derivatives can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Strategies of 8 Chloro 2 1h Quinazolinone Scaffolds

Electrophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the 8-chloro-2(1H)-quinazolinone scaffold is susceptible to electrophilic aromatic substitution, with the regioselectivity being governed by the electronic effects of the existing substituents. The chloro group at the C-8 position is a deactivating, yet ortho, para-directing group. Concurrently, the pyrimidine (B1678525) portion of the heterocycle, particularly the nitrogen atoms, influences the electron density of the fused benzene ring.

Common electrophilic substitution reactions applicable to this scaffold include nitration, halogenation, and sulfonation. For instance, nitration of 4(3H)-quinazolinones is known to occur at the C-6 position. For the 8-chloro-2(1H)-isomer, nitration would be anticipated at C-5 and C-7, with the precise ratio of products depending on the specific reaction conditions and the steric hindrance imposed by the quinazolinone core. Similarly, chlorosulfonylation of 6-bromoquinazoline-2,4(1H,3H)-dione has been reported to yield the 8-chlorosulfonyl derivative, demonstrating the accessibility of the C-8 position to electrophiles in a related system. nih.gov

| Reaction | Expected Position of Substitution | Influencing Factors |

| Nitration | C-5, C-7 | Directing effect of C-8 chloro group; deactivating effect of the quinazolinone ring. |

| Halogenation | C-5, C-7 | Directing effect of C-8 chloro group; steric hindrance. |

| Sulfonation | C-5, C-7 | Typically requires harsh conditions; directing effect of C-8 chloro group. |

Nucleophilic Substitution Reactions on the Quinazolinone Core

Nucleophilic substitution reactions on the 8-chloro-2(1H)-quinazolinone core can occur either at the pyrimidine ring or, more significantly, via displacement of the C-8 chloro substituent through a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring contains an amide moiety, with the carbonyl carbon (C-2) and the imine-like functionality being potential sites for nucleophilic attack, although these reactions are less common than those on the more electrophilic 4(3H)-quinazolinone isomers.

The most synthetically useful nucleophilic substitution is the displacement of the chlorine atom at position 8. beilstein-journals.org This SNAr reaction is facilitated by the electron-withdrawing nature of the fused pyrimidine ring, which stabilizes the intermediate Meisenheimer complex. A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse array of 8-substituted 2(1H)-quinazolinones. researchgate.net

Table of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Amines (R-NH₂) | 8-Amino-2(1H)-quinazolinones | Base (e.g., K₂CO₃, NaH), high temperature, polar aprotic solvent (e.g., DMF, DMSO). researchgate.net |

| Alcohols/Phenols (R-OH) | 8-Alkoxy/Aryloxy-2(1H)-quinazolinones | Strong base (e.g., NaH) to form alkoxide/phenoxide, polar aprotic solvent. |

| Thiols (R-SH) | 8-Thioether-2(1H)-quinazolinones | Base (e.g., K₂CO₃), polar aprotic solvent. mdpi.com |

These reactions significantly enhance the structural diversity achievable from the 8-chloro-2(1H)-quinazolinone starting material. chim.itorientjchem.org

Functional Group Interconversions on the Chloro Substituent

The chloro substituent at the C-8 position is an excellent handle for functional group interconversion, most notably through transition-metal-catalyzed cross-coupling reactions. These methods are paramount in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the 8-chloro-2(1H)-quinazolinone with an organoboron reagent (e.g., boronic acids or esters) in the presence of a palladium catalyst and a base. This enables the introduction of a wide range of aryl and heteroaryl substituents at the C-8 position. Studies on related 6,8-dibromoquinazolinones have demonstrated the feasibility of Suzuki coupling at the C-8 position. researchgate.net

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds. It involves the palladium-catalyzed reaction of the 8-chloro-2(1H)-quinazolinone with primary or secondary amines. This reaction provides a versatile route to 8-amino-substituted quinazolinones, which are valuable intermediates for further derivatization. researchgate.netresearchgate.net The use of specific ligands, such as DavePhos, is often crucial for high yields. mdpi.com

Sonogashira Coupling: This reaction couples the 8-chloro-2(1H)-quinazolinone with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is the most common method for introducing alkynyl moieties onto an aromatic ring, yielding 8-alkynyl-2(1H)-quinazolinones. researchgate.net

These cross-coupling reactions offer a modular approach to synthesizing libraries of 8-substituted quinazolinones for various applications. researchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | C-C (Aryl) |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, DavePhos, NaOtBu | C-N |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, NEt₃ | C-C (Alkynyl) |

| Negishi | R-ZnCl | Pd(PPh₃)₄ | C-C (Alkyl/Aryl) |

Derivatization at Nitrogen Atoms (N-1, N-3) and Carbon Atoms (C-2)

Further functionalization of the 8-chloro-2(1H)-quinazolinone scaffold can be achieved by targeting the nitrogen atoms of the pyrimidine ring and the carbon atom at the C-2 position.

Alkylation and arylation at the N-1 and N-3 positions are common strategies. N-alkylation can be readily achieved using alkyl halides in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF. zjxu.edu.cnsci-hub.se The regioselectivity of alkylation (N-1 vs. N-3) can be influenced by the nature of the substrate and the reaction conditions. researchgate.net

Derivatization at the C-2 position often requires a different approach. While direct C-H functionalization of quinazolinones at C-2 has been developed using transition metal catalysis (e.g., Rh, Cu), it often requires a directing group. openmedicinalchemistryjournal.comtandfonline.com A more traditional strategy involves starting with a precursor where the C-2 position is already functionalized with a leaving group, such as a thione (from a 2-thioxo-quinazolinone) or a chlorine atom (from a 2,4-dichloroquinazoline (B46505) precursor). These groups can then be displaced by various nucleophiles. mdpi.com

Heterocyclic rings can be appended to the 8-chloro-2(1H)-quinazolinone scaffold to create molecules with novel properties. This can be accomplished through several synthetic routes:

N-Alkylation/Arylation: A heterocyclic moiety containing a suitable leaving group can be used to alkylate or arylate the N-1 or N-3 position of the quinazolinone.

C-8 Coupling: A heterocyclic boronic acid or amine can be coupled at the C-8 position via Suzuki or Buchwald-Hartwig reactions, respectively, displacing the chloro group.

Ring Annulation: Fused heterocyclic systems, such as pyrazolo[1,5-a]quinazolines, can be synthesized by reacting a functionalized quinazolinone precursor with appropriate reagents to build a new ring onto the existing scaffold. beilstein-journals.orgcu.edu.egarabjchem.orgresearchgate.net For example, a 2-hydrazinyl-quinazolinone could be condensed with a 1,3-dicarbonyl compound to form a fused pyrazole (B372694) ring.

The synthesis of quinazolinone-containing pyrazole carboxamides has been achieved by reacting quinazolin-4-ones with N-(2-(chloromethyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, showcasing the linkage of these two important heterocycles. sciensage.info

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug design. The 8-chloro-2(1H)-quinazolinone scaffold can be incorporated into hybrid molecules, such as quinazoline-chalcone hybrids. researchgate.net

Chalcones are α,β-unsaturated ketones known for their diverse biological activities. Quinazoline-chalcone hybrids are typically synthesized via a Claisen-Schmidt condensation. The general synthetic approach could involve:

Functionalizing the 8-chloro-2(1H)-quinazolinone at the N-3 position with a group bearing an acetophenone (B1666503) moiety (e.g., 3-(4-acetylphenyl)-8-chloro-2(1H)-quinazolinone).

Condensing this intermediate with a variety of substituted aromatic aldehydes in the presence of a base (e.g., NaOH or KOH) to yield the target chalcone (B49325) hybrids. researchgate.netacs.orgacs.orgresearchgate.net

This modular synthesis allows for the creation of a large library of hybrid compounds for biological screening.

Rearrangement Reactions and Tautomerism Studies

Tautomerism:

The 2(1H)-quinazolinone core exists in a dynamic equilibrium between two primary tautomeric forms: the lactam (amide) form and the lactim (iminol) form.

Lactam form: 8-chloro-2(1H)-quinazolinone

Lactim form: 8-chloro-2-hydroxyquinazoline

The lactam form is generally the predominant and more stable tautomer in most conditions. This tautomeric equilibrium is crucial as it can affect the molecule's reactivity, particularly in alkylation reactions where reaction at the oxygen of the lactim form can compete with N-alkylation. The presence of the electron-withdrawing chloro group at C-8 is expected to have a minor electronic influence on the position of this equilibrium.

Rearrangement Reactions:

The quinazolinone skeleton can undergo various rearrangement reactions, often under specific conditions or with particular substitution patterns. While no rearrangements have been specifically documented for 8-chloro-2(1H)-quinazolinone, related structures provide insight into potential transformations. For example, the rearrangement of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide into 1,4-benzodiazepine (B1214927) derivatives has been reported, highlighting the possibility of ring-expansion reactions. Other studies have shown that intramolecular cyclization of N-alkenyl quinazolinones can lead to ring-fused systems like pyrrolo[2,1-b]quinazolinones. Such rearrangements can provide access to novel and complex heterocyclic systems from readily available quinazolinone precursors.

Advanced Structural Elucidation Techniques for 8 Chloro 2 1h Quinazolinone and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the structural elucidation of quinazolinone derivatives, with each technique offering unique insights into the molecular framework. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of 8-chloro-2(1H)-quinazolinone in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments are employed for complete and unambiguous assignment of all proton and carbon signals. mdpi.comnih.gov

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment, multiplicity, and integration of protons. For the 8-chloro-2(1H)-quinazolinone core, the aromatic protons typically appear in the region of δ 7.0–8.5 ppm. The N-H proton of the lactam ring is expected to be a broad singlet at a downfield chemical shift. In the ¹³C NMR spectrum, the carbonyl carbon (C2) is characteristically observed at a low field (δ > 160 ppm), while the aromatic carbons resonate between δ 110–150 ppm. gsconlinepress.com

2D NMR Techniques: To resolve ambiguities and confirm connectivity, a series of 2D NMR experiments are utilized. youtube.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two to three bonds (²JHH, ³JHH). It is crucial for tracing the proton network within the benzo-fused ring of the quinazolinone scaffold. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹JCH). This allows for the direct assignment of protonated carbons. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). HMBC is indispensable for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. For example, correlations from the N-H proton to the C2 carbonyl and C8a quaternary carbons would confirm key structural features. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): For complex derivatives, NOESY can be used to establish spatial relationships between protons that are close in space but not necessarily coupled, aiding in stereochemical assignments. semanticscholar.org

Table 1: Representative NMR Data for a Quinazolinone Moiety

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (N-H) | ~11.0 (br s) | - | C2, C4a, C8a |

| 2 (C=O) | - | ~161.2 | - |

| 4 (C-H) | ~8.1 (s) | ~145.0 | C2, C4a, C5, C8a |

| 4a | - | ~120.5 | - |

| 5 (C-H) | ~7.8 (d) | ~134.5 | C4, C7, C8a |

| 6 (C-H) | ~7.3 (t) | ~127.0 | C8 |

| 7 (C-H) | ~7.6 (d) | ~127.5 | C5, C8a |

| 8 | - | ~125.0 | - |

| 8a | - | ~148.0 | - |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 8-chloro-2(1H)-quinazolinone and its derivatives. mdpi.comekb.eg The spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key diagnostic peaks for the 8-chloro-2(1H)-quinazolinone structure include:

N-H Stretch: A medium to strong absorption band typically appears in the range of 3200-3050 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the lactam ring.

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group (lactam) is observed in the region of 1685-1650 cm⁻¹. researchgate.net

C=N and C=C Stretches: Aromatic C=C and C=N stretching vibrations give rise to multiple bands in the 1620-1475 cm⁻¹ region. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹. asianpubs.org

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, generally between 760-505 cm⁻¹. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for 8-Chloro-2(1H)-Quinazolinone

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

| Amide (Lactam) | N-H Stretch | 3200 - 3050 | Strong |

| Amide (Lactam) | C=O Stretch | 1685 - 1650 | Strong |

| Aromatic Ring | C=C/C=N Stretch | 1620 - 1475 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Chloroalkane | C-Cl Stretch | 760 - 505 | Medium |

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of 8-chloro-2(1H)-quinazolinone. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. nih.gov

Upon ionization, typically through electron impact (EI), the molecular ion (M⁺˙) is formed. The presence of a chlorine atom is readily identified by a characteristic isotopic pattern for the molecular ion, with two peaks at M and M+2 in an approximate 3:1 ratio. miamioh.edu

The molecular ion undergoes fragmentation, providing valuable structural information. The fragmentation pattern of quinazolinones is often characterized by the sequential loss of small, stable neutral molecules. chemguide.co.uksemanticscholar.org For 8-chloro-2(1H)-quinazolinone, a plausible fragmentation pathway could involve:

Initial loss of a carbonyl group (CO) as a neutral molecule.

Subsequent loss of a hydrogen cyanide (HCN) molecule.

Cleavage of the chlorine atom as a radical (Cl•). asianpubs.org

These fragmentation patterns help to confirm the presence of the quinazolinone core and the chloro-substituent. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for 8-Chloro-2(1H)-Quinazolinone (C₈H₅ClN₂O, MW ≈ 180.59 g/mol)

| m/z Value | Ion | Description |

| 180/182 | [C₈H₅ClN₂O]⁺˙ | Molecular Ion (M⁺˙) with 3:1 isotope ratio |

| 152/154 | [C₈H₅ClN₂]⁺˙ | Loss of CO |

| 117 | [C₇H₄N₂]⁺˙ | Loss of Cl• from [M-CO]⁺˙ |

| 145 | [C₇H₄N₂O]⁺˙ | Loss of Cl• from M⁺˙ |

| 117 | [C₇H₄N₂]⁺˙ | Loss of CO from [M-Cl]⁺ |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.comacs.org For quinazolinone derivatives, crystallographic studies confirm the planarity of the fused ring system. mdpi.com

A key aspect revealed by X-ray crystallography is the nature of intermolecular interactions that dictate the crystal packing. In the crystal lattice of 8-chloro-2(1H)-quinazolinone and its derivatives, intermolecular hydrogen bonding is a dominant feature. The N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor, often leading to the formation of dimeric structures or extended chains. nih.gov These interactions, along with potential π–π stacking of the aromatic rings, govern the supramolecular architecture of the compound in the solid state. researchgate.net

Table 4: Representative Crystallographic Data for a Quinazolinone Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.0 |

| b (Å) | ~11.3 |

| c (Å) | ~14.1 |

| β (°) | ~97.0 |

| V (ų) | ~1445 |

| Z | 4 |

| Key Interaction | N-H···O=C Hydrogen Bond |

Data is representative and based on published structures of similar quinazolinone derivatives.

Chiroptical Spectroscopy for Stereochemical Investigations (if applicable to derivatives)

The parent compound, 8-chloro-2(1H)-quinazolinone, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable for its characterization.

However, these techniques become highly relevant for the stereochemical investigation of chiral derivatives of 8-chloro-2(1H)-quinazolinone. Chirality could be introduced by the addition of a stereocenter, for example, through substitution at the N1 position with a chiral alkyl or acyl group, or by the presence of atropisomerism in sterically hindered derivatives. In such cases, chiroptical spectroscopy would be essential for determining the absolute configuration and studying the conformational properties of the chiral derivative in solution.

Computational and Theoretical Chemistry Studies on 8 Chloro 2 1h Quinazolinone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 8-chloro-2(1H)-quinazolinone. These calculations provide optimized molecular geometry and a map of electron distribution, which are fundamental to understanding the molecule's behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For quinazolinone derivatives, DFT calculations have been employed to study their electronic properties and adsorption behavior, for instance, as corrosion inhibitors. researchgate.net Such studies calculate various quantum chemical parameters to predict the molecule's interaction with surfaces and other chemical species. researchgate.net While specific data for 8-chloro-2(1H)-quinazolinone is not extensively published, the established methodologies allow for the theoretical prediction of its electronic characteristics. The presence of the chlorine atom at the 8-position is expected to influence the electron density distribution across the quinazolinone core, thereby affecting its reactivity and interaction with other molecules.

Table 1: Representative Quantum Chemical Parameters Calculated for Quinazolinone Derivatives

| Parameter | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO energy gap | Chemical reactivity, stability |

| Dipole Moment (μ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |

| Mulliken Charges | Distribution of atomic charges | Indicates reactive sites for electrophilic and nucleophilic attack |

This table represents typical parameters and their significance in the study of quinazolinone derivatives. The actual values would need to be calculated specifically for 8-chloro-2(1H)-quinazolinone.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as an 8-chloro-2(1H)-quinazolinone derivative, might interact with a biological target, typically a protein or enzyme.

Docking simulations can reveal the most likely binding poses of a ligand within the active site of a target protein. The scoring functions used in docking algorithms estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which helps in ranking potential drug candidates. For various quinazolinone derivatives, molecular docking studies have been instrumental in identifying key interactions that contribute to their biological activity. mdpi.comnih.gov These studies have explored their potential as inhibitors for a range of targets, including enzymes implicated in cancer and microbial infections. nih.govmdpi.com

Table 2: Examples of Macromolecular Targets for Quinazolinone Derivatives Investigated by Molecular Docking

| Target Class | Specific Example | Potential Therapeutic Area |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer |

| Proteases | Matrix Metalloproteinase-13 (MMP-13) nih.gov | Osteoarthritis nih.gov |

| DNA-interacting enzymes | Topoisomerase II nih.gov | Cancer nih.gov |

| Receptors | GABAA Receptor | CNS disorders |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion.

These simulations are valuable for validating the results of molecular docking and for gaining a deeper understanding of the flexibility of both the ligand and the protein. By analyzing the trajectory, researchers can assess the stability of key interactions, such as hydrogen bonds, and calculate binding free energies with greater accuracy. MD simulations of quinazolinone derivatives complexed with their targets have been used to confirm the stability of the docked poses and to highlight the dynamic nature of the interactions within the binding pocket. nih.govtandfonline.com Such studies can reveal, for example, how water molecules mediate interactions between the ligand and the protein, a level of detail not always captured by docking alone.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. This approach is employed when the three-dimensional structure of the target is unknown. By analyzing a set of active and inactive molecules, it is possible to derive a pharmacophore model that defines the essential structural features required for biological activity.

For quinazolinone derivatives, SAR studies have revealed the importance of substituents at various positions of the heterocyclic ring. nih.gov The presence and nature of substituents at positions 2, 3, 6, 7, and 8 can significantly modulate the biological activity. nih.gov Specifically, the introduction of a halogen atom, such as chlorine at the 8-position, is a common strategy in medicinal chemistry to enhance potency, modulate physicochemical properties like lipophilicity, and improve metabolic stability. nih.gov

Pharmacophore Modeling

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are crucial tools in drug discovery for identifying new potential drug candidates from large chemical databases.

Despite a thorough review of available scientific literature, no studies detailing specific pharmacophore models developed exclusively for 8-chloro-2(1H)-quinazolinone were identified. Research in this area tends to focus on pharmacophore generation for series of quinazolinone derivatives targeting particular biological endpoints, without singling out the contribution of an 8-chloro substitution on the 2(1H)-quinazolinone core. Therefore, no data table of pharmacophoric features for this specific compound can be provided.

In Silico Assessment of Absorption, Distribution, Metabolism (ADMET) Properties (excluding human data)

In silico ADMET prediction is a computational method used to estimate the pharmacokinetic properties of a compound, which are critical for its potential development as a drug. These predictions help in the early stages of drug discovery to filter out candidates with unfavorable ADMET profiles.

A specific in silico ADMET assessment for 2(1H)-Quinazolinone, 8-chloro- was not found in the reviewed literature. Computational studies on ADMET properties typically involve a series of related compounds to establish structure-property relationships. While numerous studies perform such analyses on various quinazolinone derivatives, the specific predicted ADMET profile for 8-chloro-2(1H)-quinazolinone is not publicly documented. As a result, a data table detailing its predicted ADMET properties cannot be generated.

Pre Clinical Biological and Pharmacological Investigations of 8 Chloro 2 1h Quinazolinone Derivatives

Biological Activity Spectrum of Quinazolinone Derivatives (General Overview)

Quinazolinone and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. nih.govresearchgate.net The quinazolinone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov

Extensive research has demonstrated that these compounds possess a diverse array of biological properties, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, anticonvulsant, analgesic, antihypertensive, and anti-HIV activities. nih.govresearchgate.netresearchgate.netnih.govsemanticscholar.orgrsc.org The versatility of the quinazoline (B50416) core allows for structural modifications at various positions, which significantly influences their therapeutic potential. nih.govnih.govwisdomlib.org For instance, structure-activity relationship (SAR) studies have highlighted that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are crucial for determining the pharmacological outcome. nih.govnih.gov The incorporation of different heterocyclic moieties at position 3 has also been shown to enhance biological activity. nih.gov

The wide-ranging activities of quinazolinone derivatives have made them key building blocks in the development of numerous therapeutic agents. mdpi.comresearchgate.net Several drugs containing this moiety are used clinically for various conditions, underscoring the pharmacological importance of this chemical scaffold in drug discovery and development. rsc.orgwikipedia.orgwisdomlib.org

In Vitro Cellular Efficacy Studies (Excluding Human Clinical Data)

Derivatives of the quinazolinone scaffold have been extensively evaluated for their ability to inhibit the growth of and induce death in cancer cells. These compounds have demonstrated significant antiproliferative and cytotoxic effects across a wide panel of human tumor cell lines. nih.govnih.govnih.gov

The cytotoxic potential of these derivatives is often influenced by the nature and position of substituents on the quinazolinone core. For example, studies have shown that the presence of electron-withdrawing groups, such as chloro or nitro, can enhance cytotoxic activity compared to unsubstituted or electron-donating groups. indexcopernicus.com In one study, a series of novel quinazolinone derivatives were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with almost all new compounds showing cytotoxic activity at concentrations of 50 to 100 μM. nih.gov Another study found that a quinazolinone hydrazide triazole derivative bearing a p-bromo benzyl (B1604629) group (Compound CM9) showed a potent antiproliferative effect against the EBC-1 lung cancer cell line, which has MET amplification, with an IC50 value of 8.6 μM. frontiersin.org

The following table summarizes the in vitro cytotoxic activity of selected quinazolinone derivatives against various mammalian cancer cell lines.

| Compound ID | Substitution | Cell Line | Activity (IC50/GI50) |

| Compound 4d | Quinazoline-sulfonamide hybrid | MCF-7 (Breast) | IC50: 2.5 µM |

| A549 (Lung) | IC50: 5.6 µM | ||

| LoVo (Colon) | IC50: 6.87 µM | ||

| HepG2 (Liver) | IC50: 9 µM | ||

| Compound 4f | Quinazoline-sulfonamide hybrid | MCF-7 (Breast) | IC50: 5 µM |

| LoVo (Colon) | IC50: 9.76 µM | ||

| A549 (Lung) | IC50: 10.14 µM | ||

| HepG2 (Liver) | IC50: 11.7 µM | ||

| Compound 8h | Quinazolinone derivative | SKLU-1 (Lung) | IC50: 23.09 µg/mL |

| MCF-7 (Breast) | IC50: 27.75 µg/mL | ||

| HepG-2 (Liver) | IC50: 30.19 µg/mL | ||

| Compound 13e | Quinazolinone derivative | SKLU-1 (Lung) | IC50: 9.48 µg/mL |

| MCF-7 (Breast) | IC50: 20.39 µg/mL | ||

| HepG-2 (Liver) | IC50: 18.04 µg/mL | ||

| Compound 6d | Quinazolin-4(3H)-one derivative | NCI-H460 (Lung) | GI50: 0.789 µM |

| 8-Chloro-cAMP | 8-chloro substituted cAMP | Various (Breast, Lung, Ovary, Colon) | Synergistically increases growth-inhibitory effect of paclitaxel (B517696) or cisplatin (B142131) |

Data sourced from references nih.govnih.govvnu.edu.vnresearchgate.netnih.gov. Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are common measures of compound efficacy.

Quinazolinone derivatives have been shown to exert their antiproliferative effects by interfering with the normal progression of the cell cycle. semanticscholar.org The inhibition of cell cycle progression, known as cell cycle arrest, prevents cancer cells from dividing and proliferating.

Studies have demonstrated that certain quinazolinone compounds can induce cell cycle arrest at specific phases. For instance, a novel quinazolinone-based compound, 12d, was shown to cause cell cycle arrest at the G0/G1 and G2/M phases in the SNB-75 central nervous system cancer cell line and at the G0/G1 phase in the SK-MEL-2 melanoma cell line. nih.gov Similarly, quinazoline-sulfonamide derivatives 4d and 4f were found to arrest cell cycle growth at the G1 phase in MCF-7 breast cancer cells. nih.gov The inhibition of Aurora Kinase A by a quinazolin-4(3H)-one derivative, BIQO-19, led to a significant induction of G2/M phase arrest in H1975 non-small cell lung cancer cells. semanticscholar.org This disruption of the cell division process is a key mechanism contributing to the anticancer properties of these compounds.

A primary mechanism through which quinazolinone derivatives inhibit cellular growth is the induction of apoptosis, or programmed cell death. nih.gov Evasion of apoptosis is a hallmark of cancer, and compounds that can reactivate this process are considered promising therapeutic agents. nih.gov

Several quinazoline-based compounds have been identified as potent inducers of apoptosis. researchgate.net For example, 8-Chloro-cAMP has been shown to markedly enhance apoptotic cell death induced by cytotoxic drugs like paclitaxel and cisplatin in a variety of human cancer cell lines. nih.gov The apoptotic effect of quinazoline derivatives is often mediated through the modulation of key regulatory proteins. Studies have shown that these compounds can upregulate pro-apoptotic proteins (such as Bax and caspases) and downregulate anti-apoptotic proteins (like Bcl-2). nih.gov The activation of effector caspases, such as caspase-7, has been observed following treatment with quinazoline-sulfonamide compounds, confirming the involvement of the caspase-dependent apoptotic pathway. nih.gov A novel quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was also found to induce apoptosis while inhibiting Aurora A kinase. mdpi.com

Enzyme Inhibition and Receptor Modulation Studies

A significant mechanism of action for the anticancer activity of quinazolinone derivatives is the inhibition of protein kinases. nih.gov Protein kinases, particularly tyrosine kinases, are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation. nih.govmdpi.com Dysregulation of these pathways is a common feature in many cancers, making kinases attractive targets for drug development. mdpi.com

The quinazoline scaffold is a core component of many approved tyrosine kinase inhibitors (TKIs), including those targeting the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govamazonaws.com Overexpression and abnormal signaling of EGFR promote uncontrolled cell proliferation and tumor growth. nih.gov Numerous 8-chloro-quinazolinone derivatives and related analogs have been designed and synthesized as potent EGFR inhibitors. nih.govnih.gov For instance, compound 6d, a quinazolin-4(3H)-one derivative, potently inhibited EGFR with an IC50 value of 0.069 µM. nih.gov Another study reported compound 8b, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, as a highly potent EGFR inhibitor with an IC50 of 1.37 nM. nih.govbrieflands.com

Beyond EGFR, quinazolinone derivatives have shown inhibitory activity against a range of other receptor and non-receptor tyrosine kinases, including ABL, BTK, Src family kinases, and VEGFR. nih.govnih.gov This multi-kinase inhibitory profile suggests that these compounds can simultaneously block several signaling pathways involved in tumor growth and angiogenesis. nih.govfrontiersin.org

The following table presents the kinase inhibitory activities of selected quinazolinone derivatives.

| Compound ID | Target Kinase | Activity (IC50) |

| Compound 6d | EGFR | 0.069 µM |

| Compound 8b | EGFR | 1.37 nM |

| Compound 5k | EGFR | 0.05 µM |

| Compound 1 | EGFR | 0.05 nM |

| Compound 2 | EGFR | 0.76 nM |

| Compound 3 | EGFR | 3 nM |

| Compound 38 | Multi-tyrosine kinase inhibitor | 0.33 µM (HUVEC) |

| CM9 | MET | 37.1-66.3% Inhibition (10-50 µM) |

| IS1 | ABL | ~91% Inhibition (0.5 µM) |

Data sourced from references frontiersin.orgnih.govnih.govmdpi.comnih.govnih.gov.

Cholinesterase Inhibition (AChE, BuChE)

Derivatives of the quinazoline scaffold have been investigated as inhibitors of cholinesterases, enzymes crucial in the regulation of neurotransmission. A series of quinazolin-4(3H)-one derivatives were designed and synthesized as potential multifunctional agents for Alzheimer's disease, demonstrating both cholinesterase inhibition and anti-inflammatory activities. nih.gov In one study, the derivative MR2938 (B12) showed promising inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 5.04 μM. nih.gov

Further research into 2,4-disubstituted quinazoline derivatives identified compounds with potent and selective inhibitory activity against butyrylcholinesterase (BuChE). nih.gov Notably, compounds 6f, 6h, and 6j displayed significant inhibition of equine BuChE, with IC50 values of 0.52 µM, 6.74 µM, and 3.65 µM, respectively, highlighting their high selectivity for BuChE over AChE. nih.gov These findings suggest that the quinazoline framework is a viable starting point for developing specific inhibitors of these key enzymes.

Table 1: Cholinesterase Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| MR2938 (B12) | Acetylcholinesterase (AChE) | 5.04 |

| 6f | Butyrylcholinesterase (BuChE) | 0.52 |

| 6h | Butyrylcholinesterase (BuChE) | 6.74 |

Other Enzyme Target Engagements (e.g., HDAC, PARP-1, LDHA, DNA-Gyrase, Phosphodiesterase, Aldehyde Oxidase, Thymidylate Synthase)

The therapeutic potential of 8-chloro-2(1H)-quinazolinone derivatives extends to a variety of other enzymatic targets implicated in numerous disease states.

Histone Deacetylase (HDAC): Quinazoline-based compounds are recognized as privileged structures in the design of HDAC inhibitors, which are crucial regulators of gene expression. Their ability to interact with the zinc-dependent active site of HDACs makes them a subject of interest in oncology and other therapeutic areas.

Poly(ADP-ribose) Polymerase-1 (PARP-1): Quinazolinone derivatives have been developed as potent inhibitors of PARP-1, an enzyme central to DNA repair mechanisms. ekb.eg The 4-quinazolinone scaffold has been successfully used as a bioisostere for the phthalazinone core of established PARP-1 inhibitors like Olaparib. nih.gov For instance, compound 12c, a quinazolinone-based derivative, demonstrated an IC50 of 30.38 nM, comparable to Olaparib's IC50 of 27.89 nM. nih.gov Another derivative, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025), showed an IC50 of 400 nM. researchgate.net

Lactate Dehydrogenase A (LDHA): In the context of cancer metabolism, quinazolinone derivatives have been explored as inhibitors of LDHA. A study on quinazolinone Schiff's bases revealed that compounds 6g and 6a were the most active inhibitors, with inhibition percentages of 89.85% and 89.70%, respectively. nih.gov This inhibition is enhanced by the presence of strong electron-withdrawing groups on the heterocyclic core or the phenyl ring. nih.gov

DNA-Gyrase: The quinazolinone structure is a known pharmacophore for targeting bacterial DNA gyrase, an essential enzyme for bacterial replication. Structure-activity relationship studies have indicated that the presence of a halogen atom at the 6 or 8 position of the quinazolinone ring can enhance antimicrobial activities, suggesting a potential role for 8-chloro derivatives in this area. nih.gov

Phosphodiesterase (PDE): Certain quinazoline derivatives have been identified as inhibitors of phosphodiesterases, enzymes that regulate intracellular signaling pathways.

Aldehyde Oxidase: Investigations into the engagement of 8-chloro-2(1H)-quinazolinone derivatives with aldehyde oxidase have not been extensively reported in the reviewed literature, representing an area for future research.

Thymidylate Synthase (TS): Quinazolinone derivatives have been reported to exhibit inhibitory effects on thymidylate synthase, a critical enzyme in DNA synthesis. nih.govopenmedicinalchemistryjournal.com This action contributes to their anti-proliferative activities and is a mechanism exploited in cancer chemotherapy, as seen with drugs like Raltitrexed, which contains a quinazoline structure. nih.govarabjchem.org

Table 2: Inhibition of Various Enzyme Targets by Quinazolinone Derivatives

| Compound Class/Derivative | Target Enzyme | Measurement | Result |

|---|---|---|---|

| Quinazolinone Schiff's base (6g) | Lactate Dehydrogenase A (LDHA) | % Inhibition | 89.85% |

| Quinazolinone Schiff's base (6a) | Lactate Dehydrogenase A (LDHA) | % Inhibition | 89.70% |

| Quinazolinone derivative (12c) | Poly(ADP-ribose) Polymerase-1 (PARP-1) | IC50 | 30.38 nM |

Antimicrobial Activity Profile

The antimicrobial properties of quinazolinone derivatives, including those with chloro substitutions, have been extensively studied against a range of pathogenic microorganisms.

A series of 7-chloro-2-(3-chloropropyl)-3-[(substitutedbenzylidene) amino]quinazolin-4-(3H)-ones were synthesized and evaluated for their in vitro antibacterial activity. sphinxsai.com The minimum inhibitory concentration (MIC) for these compounds against Staphylococcus aureus and Escherichia coli ranged from 25-200 µg/ml. sphinxsai.com Another study focusing on new quinazolinone derivatives found that a pyrrolidine (B122466) derivative with a para-chloro phenyl moiety was highly active against S. aureus with a MIC of 0.5 mg/ml. nih.gov Some derivatives have also been shown to act as chemosensitizers, increasing the antibiotic susceptibility of multidrug-resistant Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.gov

Table 3: Antibacterial Activity of Selected Chloro-Quinazolinone Derivatives

| Compound Series | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| 7-chloro-2-(3-chloropropyl)-3-[(substitutedbenzylidene) amino]quinazolin-4-(3H)-ones | Staphylococcus aureus | 25-200 |

| Escherichia coli | 25-200 |

The antifungal potential of chloro-quinazolinone derivatives has been demonstrated against clinically relevant fungal pathogens. In one study, newly synthesized 7-chloro-quinazolinone schiff bases were tested against Aspergillus niger and Candida albicans, with MIC values ranging from 12 to 23.5 µg/ml. sphinxsai.com Another investigation of a triazolo[1,5-a]quinazolinone derivative, THTQ, showed moderate activity against C. albicans with a MIC of 7.5 mg/mL and against Aspergillus flavus with a MIC of 15 mg/mL. nih.gov Furthermore, a quinazoline derivative, PH100, was found to be active against C. albicans biofilms, a significant factor in persistent infections. nih.gov

Table 4: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound Series/Derivative | Fungal Strain | MIC |

|---|---|---|

| 7-chloro-quinazolinone schiff bases | Aspergillus niger | 12 - 23.5 µg/ml |

| Candida albicans | 12 - 23.5 µg/ml | |

| THTQ | Candida albicans | 7.5 mg/mL |

The broad biological profile of the quinazolinone core includes activity against viral and parasitic pathogens.

Antiviral Investigations: While specific studies on 8-chloro-2(1H)-quinazolinone derivatives are emerging, the related quinoxaline (B1680401) scaffold has shown promise. nih.gov Quinoxaline derivatives have been investigated for activity against various viruses, including Epstein-Barr virus (EBV) and influenza viruses. nih.gov The general quinazolinone class is also noted for its antiviral properties. openmedicinalchemistryjournal.com

Antimalarial Investigations: Quinazolinone derivatives have been identified as potential antimalarial agents. nih.govnih.gov Preclinical studies have shown that certain synthesized quinazolinone-4 derivatives can inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form. researchgate.net The 8-aminoquinoline (B160924) scaffold, a related structure, is the basis for the approved antimalarial drug primaquine, highlighting the potential of this chemical space in malaria drug discovery. nih.gov

Anti-Inflammatory and Analgesic Potential (Pre-clinical Models)

Quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. nih.govnih.gov A novel quinazoline derivative was evaluated in a carrageenan-induced paw edema model in rats, where it showed dose-dependent inhibition of inflammation. jneonatalsurg.comjneonatalsurg.com In the same study, the compound's analgesic potential was assessed using the acetic acid-induced writhing and hot plate tests in mice, where it significantly reduced writhing counts and increased pain latency, indicating both peripheral and central analgesic activity. jneonatalsurg.comjneonatalsurg.com

In another study, a series of quinazolinone analogs, including azetidinones and thiazolidinones, were synthesized and screened for their anti-inflammatory activity. nih.gov Compounds were tested at 50 mg/kg, and exhibited edema inhibition ranging from 15.1% to 32.5%. nih.gov Notably, a 6-bromo quinazolin-4-one derivative (compound 21) containing a p-chlorophenyl group showed the highest anti-inflammatory activity at 32.5%. nih.gov These studies underscore the potential of this scaffold in developing new anti-inflammatory and analgesic agents.

Table 5: Anti-Inflammatory Activity of Quinazolinone Analogs in Carrageenan-Induced Paw Edema Model

| Compound Class | Substituent Group | % Edema Inhibition |

|---|---|---|

| Substitutedbenzylideneamino-quinazolin-4-ones (5-10) | Various | 15.1 - 20.4% |

| Azetidinone-quinazolin-4-ones (11-16) | Various | 24.6 - 27.3% |

| Thiazolidinone-quinazolin-4-ones (17-22) | Various | 22.9 - 32.5% |

Investigations into Neuroprotective Activities (e.g., Aβ aggregation inhibition, metal chelation)

The neuroprotective potential of quinazolinone derivatives has been a subject of growing interest in the scientific community, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. Research has focused on key pathological features of these diseases, including the aggregation of amyloid-beta (Aβ) peptides and the dysregulation of metal ion homeostasis.

Aβ Aggregation Inhibition:

A significant study investigating a library of quinazoline-based compounds identified derivatives with an 8-chloro substitution as potent inhibitors of Aβ aggregation. The placement of the chlorine atom on the quinazoline ring was found to significantly influence the anti-Aβ activity, with the 8-chloro position demonstrating superior inhibition of both Aβ40 and Aβ42 aggregation compared to 6-chloro or 7-chloro substitutions rsc.org.

One derivative, 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (compound 8h) , emerged as a particularly potent inhibitor of Aβ40 aggregation with an IC50 value of 900 nM. This potency was 3.6-fold greater than that of the reference compound, curcumin (B1669340) (Aβ40 IC50 = 3.3 μM) rsc.org. Another derivative, 8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine (compound 9h) , was identified as the most potent inhibitor of Aβ42 aggregation, with an IC50 value of approximately 1.5 μM researchgate.net.

The structure-activity relationship (SAR) studies highlighted that the 8-chloro substitution was a key determinant for the enhanced inhibitory activity against Aβ aggregation rsc.org. These findings underscore the potential of the 8-chloro-2(1H)-quinazolinone scaffold as a promising starting point for the development of novel Aβ aggregation inhibitors.

Interactive Data Table: Aβ Aggregation Inhibition by 8-Chloro-Quinazolinone Derivatives

| Compound ID | Substitution Pattern | Aβ40 IC50 (μM) | Aβ42 IC50 (μM) | Reference |

| 8h | 8-chloro, C2 i-Pr | 0.9 | ~3.9-12 | rsc.orgresearchgate.net |

| 9h | 8-chloro, C2 i-Pr, C4 3,4-dimethoxyphenethylamine | ~4.0 | ~1.5 | researchgate.net |

| Curcumin (Reference) | - | 3.3 | 9.9 | rsc.org |

| Resveratrol (Reference) | - | - | 15.3 | rsc.org |

Metal Chelation:

While direct studies on the metal chelation properties of 8-chloro-2(1H)-quinazolinone derivatives are limited, the broader class of quinoline (B57606) and quinazolinone compounds has been investigated for this activity. The 8-hydroxyquinoline (B1678124) scaffold, in particular, is a well-known metal chelator mdpi.comresearchgate.netnih.govnih.gov. Given that metal dyshomeostasis, particularly of copper, zinc, and iron, is implicated in the pathology of Alzheimer's disease, the potential for quinazolinone derivatives to act as metal chelators is an area of interest. Some pyrido[3,2-d]pyrimidine (B1256433) bioisosteres of quinazolines have demonstrated iron-chelating properties scispace.com. However, further specific investigations are required to confirm and quantify the metal-chelating abilities of 8-chloro-2(1H)-quinazolinone derivatives.

Mechanistic Elucidation at the Molecular and Cellular Level

Understanding the molecular mechanisms by which 8-chloro-2(1H)-quinazolinone derivatives exert their neuroprotective effects is crucial for their development as therapeutic agents.

The primary molecular target identified for the neuroprotective activity of 8-chloro-quinazolinone derivatives, in the context of Alzheimer's disease, is the amyloid-beta peptide itself. Molecular docking studies have been performed to elucidate the binding interactions between these compounds and Aβ.

Computational modeling of 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (compound 8h) with both an Aβ-dimer and an Aβ-fibril model has provided insights into its inhibitory mechanism researchgate.net. These in silico studies help to visualize the potential binding modes and the specific interactions that contribute to the inhibition of Aβ aggregation. The docking analysis supports the experimental findings that these derivatives can directly interact with Aβ, thereby preventing its assembly into toxic oligomers and fibrils.

While other quinazoline derivatives have been shown to target various kinases and receptors in different disease contexts nih.govmdpi.com, the direct and validated target for the 8-chloro substituted derivatives in neuroprotection remains the Aβ peptide.

The specific signaling pathways modulated by 8-chloro-2(1H)-quinazolinone derivatives in a neuroprotective context have not yet been extensively delineated. However, based on the known consequences of Aβ aggregation and the activities of other quinazolinone compounds, several pathways can be hypothesized as being indirectly affected.

In Vivo Efficacy in Animal Models (Pre-clinical)

To date, there is a notable absence of published pre-clinical studies investigating the in vivo efficacy of 8-chloro-2(1H)-quinazolinone derivatives in animal models of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

While various animal models are well-established for these conditions, including transgenic mouse models of Alzheimer's-like tauopathy and neurotoxin-induced models of Parkinson's disease (e.g., MPTP or 6-OHDA models), there are no specific reports on the evaluation of 8-chloro-2(1H)-quinazolinone derivatives in these systems meliordiscovery.comnih.govmdpi.cominotiv.com.

Some quinazolinone derivatives have been assessed in vivo for other indications, such as anti-tumor activity nih.gov. These studies provide a foundation for the general pharmacological assessment of the quinazolinone scaffold in animal models. However, dedicated in vivo studies are essential to validate the neuroprotective potential of 8-chloro-2(1H)-quinazolinone derivatives, to assess their brain penetrance, and to determine their efficacy in mitigating the behavioral and pathological hallmarks of neurodegenerative diseases. Future research should prioritize the evaluation of promising candidates, such as compound 8h and 9h , in relevant animal models to bridge the gap between in vitro findings and potential clinical applications.

Emerging Applications Beyond Medicinal Chemistry

Utilization in Agrochemical Research and Development

The quest for novel and effective agrochemicals is a continuous effort to address the challenges of food security and crop protection. Quinazolinone derivatives have emerged as a promising class of compounds in this sector, with studies indicating their potential as fungicides, insecticides, and herbicides. nih.govresearchgate.net

Recent research has highlighted the antifungal properties of new quinazolinone derivatives against a range of plant pathogenic fungi. mdpi.com One study demonstrated that novel pyrazol-quinazolinone compounds exhibited significant inhibitory effects on the growth of seven types of plant pathogenic fungi. mdpi.com Notably, the presence and position of chlorine atoms on the quinazolinone ring have been shown to directly influence the antifungal activity. nih.gov

For instance, a series of newly synthesized quinazolinone compounds were tested against several plant pathogens, with some exhibiting significant inhibition. The data from these studies underscores the potential of chloro-substituted quinazolinones in the development of new fungicides.

Table 1: Antifungal Activity of Substituted Quinazolinone Derivatives

| Compound ID | Target Fungi | Inhibition Rate (%) at 300 mg/L |

|---|---|---|

| 2a (chloro-substituted) | Rhizoctonia solani AG1 | Not specified, but noted as effective |

| 2b (chloro-substituted) | Rhizoctonia solani AG1 | Not specified, but noted as effective |

It is important to note that while these studies provide strong evidence for the potential of the quinazolinone scaffold in agrochemicals, research specifically focused on the 2(1H)-Quinazolinone, 8-chloro- isomer is still in its early stages. However, the demonstrated efficacy of other chloro-substituted quinazolinones, such as a 6,8-dichloro derivative which showed excellent activity against Rhizoctonia solani, suggests that the 8-chloro substitution could be a key feature for developing potent new agrochemicals. nih.gov

Application as Chemical Probes in Biological Systems

The intrinsic fluorescent properties of the quinazolinone core have drawn attention to its potential use in the development of chemical probes for biological imaging and sensing. nih.gov Fluorescent probes are invaluable tools in molecular biology, allowing for the visualization and tracking of specific molecules and processes within living cells.

Quinazolinone derivatives are being explored for their potential as fluorescent sensors due to their favorable photophysical properties. nih.gov For example, a turn-on fluorescence probe based on a 2-(2′-nitrophenyl)-4(3H)-quinazolinone was developed for the selective detection of carbon monoxide. This probe, initially non-fluorescent, exhibits strong green fluorescence upon reaction with CO, demonstrating the tunability of the quinazolinone scaffold for specific sensing applications. nih.gov

While specific studies on the fluorescent properties of 8-chloro-2(1H)-quinazolinone are limited, the broader class of 8-hydroxyquinoline (B1678124) derivatives, which share a similar heterocyclic core, are well-known for their use as fluorescent sensors for metal ions like magnesium and zinc. semanticscholar.orgmdpi.comresearchgate.net The synthesis of a potent fluorescent derivative of 8-hydroxyquinoline has also been shown to be a valuable tool for understanding its mechanism of action as an antifungal agent by allowing visualization of its accumulation in the fungal cell wall. mdpi.com This suggests that the 8-chloro-2(1H)-quinazolinone scaffold could be similarly functionalized to create probes for various biological targets.

The development of such probes would involve modifying the quinazolinone structure to include specific recognition elements for the target molecule or ion, while leveraging the inherent fluorescence of the core structure for signaling. Further research into the synthesis and photophysical characterization of 8-chloro-2(1H)-quinazolinone derivatives is warranted to fully explore their potential in this exciting field.

Potential in Material Science

The application of 2(1H)-Quinazolinone, 8-chloro- and its derivatives in material science is a largely unexplored area. The quinazolinone ring's stability and potential for functionalization could, in principle, lend itself to the development of novel organic materials. nih.gov However, based on current scientific literature, there are no significant research findings or applications to report in this domain. The exploration of this compound in areas such as organic electronics, polymer chemistry, or the development of functional materials remains a field open for future investigation.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for 8-Chloro-2(1H)-Quinazolinone Analogs

A primary challenge in the exploration of 8-chloro-2(1H)-quinazolinone analogs is the development of efficient, versatile, and high-yield synthetic strategies. While numerous methods exist for the general quinazolinone core, the synthesis of specifically substituted analogs often involves multi-step processes, harsh reaction conditions, or the use of hazardous reagents. researchgate.net

Future research must focus on creating a diverse chemical library of 8-chloro-2(1H)-quinazolinone derivatives for extensive screening. Promising areas of investigation include:

One-Pot, Multi-Component Reactions: Designing single-step reactions where multiple starting materials are combined to form the complex quinazolinone structure can significantly improve efficiency and reduce waste. ujpronline.comresearchgate.net Methodologies utilizing catalysts like ytterbium triflate under microwave or ultrasonic irradiation have shown promise for other quinazolinones and could be adapted. ujpronline.com